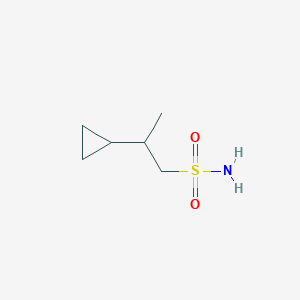

2-Cyclopropylpropane-1-sulfonamide

Description

Contextualization within the Broader Field of Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry. Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and played a pivotal role in the pre-antibiotic era. Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis.

Beyond their antibacterial properties, sulfonamides exhibit a vast range of pharmacological activities. They are integral components of drugs used as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies. The versatility of the sulfonamide group stems from its ability to act as a stable, yet reactive, scaffold that can be readily modified to interact with various biological targets. Sulfonyl chlorides are common starting materials for the synthesis of sulfonamides, reacting readily with amines to form the sulfonamide linkage. sigmaaldrich.com

Strategic Importance of Cyclopropane (B1198618) Motifs in Organic Synthesis and Medicinal Chemistry

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a highly valuable motif in drug design. nih.govacs.org Its incorporation into a molecule can significantly influence its physicochemical and pharmacological properties. nih.govacs.org The strained nature of the cyclopropane ring imparts unique conformational rigidity and electronic properties. acs.org

In medicinal chemistry, the introduction of a cyclopropyl group can lead to:

Enhanced Potency: The rigid conformation can lead to a more favorable binding entropy with target proteins. nih.gov

Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, for instance, by replacing a more easily oxidized isopropyl or ethyl group. nih.gov

Modulation of Lipophilicity and Bioavailability: The cyclopropyl fragment can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Receptor Subtype Selectivity: The defined three-dimensional shape of the cyclopropyl group can allow for more specific interactions with a particular receptor subtype. acs.org

A notable example is the use of a cyclopropyl ring in the synthesis of novel 1,3-oxazole sulfonamides, which have shown potent anticancer activity by inhibiting tubulin polymerization. nih.govacs.org

Scholarly Overview of Current Research Trajectories Involving 2-Cyclopropylpropane-1-sulfonamide

Direct and extensive scholarly research focusing specifically on this compound is limited. However, the compound is commercially available from various chemical suppliers, suggesting its use as a building block or a screening compound in research and development. bldpharm.comaablocks.com

The research trajectories for compounds like this compound can be inferred from studies on structurally similar molecules. For instance, research on cyclopropyl-containing sulfonamides has explored their potential as:

HIV-1 Protease Inhibitors: A series of potent HIV-1 protease inhibitors incorporated a cyclopropyl group as a key hydrophobic element. plos.org

Anticancer Agents: Novel tranylcypromine (B92988) derivatives containing a sulfonamide motif and a cyclopropane ring have been investigated as potent inhibitors of lysine-specific demethylase 1 (LSD1) for the treatment of acute myeloid leukemia. nih.gov

h-NTPDase Inhibitors: N-cyclopropyl substituted sulfamoylbenzoic acids have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer. rsc.org

Given these examples, it is plausible that this compound could be explored as a scaffold or intermediate in the synthesis of novel therapeutic agents targeting a range of diseases. Its unique combination of a flexible propane (B168953) linker, a primary sulfonamide, and a rigid cyclopropyl group offers a distinct three-dimensional structure for potential interactions with biological macromolecules.

| Compound Class | Reported Biological Activity | Reference |

|---|---|---|

| 1,3-Oxazole sulfonamides with a cyclopropyl ring | Anticancer (tubulin polymerization inhibitors) | nih.govacs.org |

| Tranylcypromine derivatives with a sulfonamide and cyclopropane | Anticancer (LSD1 inhibitors) | nih.gov |

| Cyclopropyl-containing HIV-1 protease inhibitors | Antiviral | plos.org |

| N-cyclopropyl substituted sulfamoylbenzoic acids | h-NTPDase inhibitors | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCIYJYESWXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566175-24-3 | |

| Record name | 2-cyclopropylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyclopropylpropane 1 Sulfonamide and Its Analogues

Direct Synthetic Routes to the 2-Cyclopropylpropane-1-sulfonamide Core

Direct synthetic routes to the this compound core primarily focus on the formation of the robust sulfonamide bond and the introduction of the cyclopropyl (B3062369) moiety.

The formation of the sulfonamide bond (SO₂-N) is a cornerstone of synthesizing this class of compounds. thieme-connect.com This is typically achieved through the reaction of a sulfonyl chloride with an amine, a classic and widely used method due to its high efficiency and simplicity. sapub.org

The condensation of an amine with a sulfonyl chloride is a well-established method for forming sulfonamides. sapub.org The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. ajchem-b.comorganic-chemistry.org Various bases can be employed, including organic bases like pyridine (B92270) and triethylamine, or inorganic bases such as sodium carbonate or potassium carbonate. ijarsct.co.in The choice of base and solvent can significantly impact the reaction's yield and purity of the product. For instance, the use of pyridine as a base at temperatures ranging from 0 to 25 °C has been reported to give quantitative yields in the synthesis of certain sulfonamides.

Table 1: Optimized Conditions for Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 | |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | |

| Aniline | Benzenesulfonyl chloride | Diethylamine | Diethyl ether | 85 | |

| Various amines | Various sulfonyl chlorides | Fe₃O₄-DIPA | Dichloromethane | up to 98 | |

| Various amines | Various sulfonyl chlorides | Zinc oxide-nanoparticle | Solvent-free | up to 95 | |

| Various amines | Various sulfonyl chlorides | CsF-Celite | Solvent-free | - | |

| Various amines | Various sulfonyl chlorides | Potassium carbonate | PEG-400 | up to 78 |

Data sourced from various studies on sulfonamide synthesis.

The pH of the reaction medium plays a crucial role in the efficiency of sulfonamide synthesis. In aqueous conditions, controlling the pH is essential to prevent the hydrolysis of the sulfonyl chloride starting material. uniba.it For example, maintaining a specific pH in water has been shown to allow for the successful synthesis of sulfonamides in good yields. ijarsct.co.in

The choice of solvent is also critical. While traditional organic solvents are commonly used, there is a growing interest in more environmentally friendly options. rsc.org Deep eutectic solvents (DESs), for instance, have been successfully employed for the synthesis of sulfonamides, offering a sustainable alternative to volatile organic compounds. uniba.itua.es The use of DESs can lead to high yields under ambient and aerobic conditions. uniba.it In some cases, solvent-free conditions, often assisted by microwave irradiation, have been developed, providing a cleaner and more efficient protocol. ajchem-b.comresearchgate.net

Table 2: Effect of Solvent on Sulfonamide Synthesis

| Solvent System | Key Advantages | Typical Yields | Reference |

| Dichloromethane (DCM) | Good solubility for reactants | High | |

| Diethyl ether | Volatile, easy to remove | Good | |

| Water (with pH control) | Environmentally benign | 60-96% | ijarsct.co.in |

| Deep Eutectic Solvents (e.g., ChCl/glycerol) | Reusable, sustainable | up to 97% | uniba.it |

| Solvent-free (microwave assisted) | Rapid, clean, high atom economy | Excellent | ajchem-b.com |

Introducing the cyclopropyl group can be achieved through various cyclopropanation reactions. One approach involves the reaction of an alkene with a carbene or carbenoid. For pre-functionalized sulfonamides containing an appropriate alkene moiety, this method can be highly effective. Another strategy involves the use of thianthrenation to activate alkenes for subsequent cyclopropanation with methylene (B1212753) compounds that have acidic protons. chemrxiv.org This metal-free protocol allows for the direct cyclopropanation under mild conditions. chemrxiv.org Furthermore, oxidative C-C bond activation of cyclopropanes using aryl iodide catalysis presents a method for further functionalization. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like sulfonamide derivatives from simple starting materials in a single step. rsc.orgnih.govbeilstein-journals.org These reactions are attractive due to their procedural simplicity and the diversity of the products that can be generated. nih.gov For example, a three-component reaction involving a zwitterion, an isocyanide, and a sulfonamide can produce ketenimine sulfonamide derivatives. rsc.orgnih.gov These intermediates can then be hydrolyzed to yield bifunctional sulfonamide-amide compounds. rsc.org The Mannich reaction, another type of MCR, has also been employed to synthesize novel benzene (B151609) sulfonamide derivatives. researchgate.net

Amidation and Sulfonylation Reactions for Sulfonamide Bond Formation

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound often relies on the preparation of key precursors and the strategic interconversion of functional groups. tgc.ac.inic.ac.uk A retrosynthetic analysis reveals that the target molecule can be disconnected into simpler, more readily available starting materials. tgc.ac.in

The synthesis may start from a precursor like 2-bromothiazole-4-carboxylic acid, which can be esterified and then reacted with hydrazine (B178648) to form a key intermediate. nih.gov Another approach could involve the alkylation of a β-keto ester followed by condensation and subsequent functional group manipulations. nih.gov

Functional group interconversions are essential for transforming one functional group into another through reactions like substitution, oxidation, or reduction. tgc.ac.inic.ac.uk For example, an alcohol can be converted into a better leaving group, such as a tosylate, to facilitate a subsequent nucleophilic substitution. vanderbilt.edumit.edu Similarly, a carboxylic acid can be converted into a sulfonyl chloride, which can then be reacted with an amine to form the desired sulfonamide. nih.govacs.org These transformations are crucial for navigating the synthetic pathway and achieving the final target molecule. tgc.ac.in

Synthesis of Key Sulfonyl Chloride Intermediates (e.g., 2-Cyclopropylpropane-1-sulfonyl Chloride)

The synthesis of the crucial intermediate, 2-cyclopropylpropane-1-sulfonyl chloride, is not extensively documented in dedicated literature. However, its preparation can be achieved by applying well-established and robust methods for converting alkyl thiols into their corresponding sulfonyl chlorides. The most prevalent and effective strategy is the oxidative chlorination of a suitable thiol precursor, in this case, 2-cyclopropylpropane-1-thiol.

Several reagent systems are effective for this transformation. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive agent for the direct oxidative conversion of thiols to sulfonyl chlorides with high purity and in short reaction times. acs.org Alternatively, systems employing N-chlorosuccinimide (NCS) in conjunction with an acid or chloride source, such as dilute hydrochloric acid or tetrabutylammonium (B224687) chloride in water, provide mild and high-yielding conditions for generating sulfonyl chlorides in situ from thiols. nih.govorganic-chemistry.org Other methods include the use of inexpensive aqueous sodium hypochlorite (B82951) (bleach), which avoids the need for gaseous chlorine and allows for better control of oxidant stoichiometry, preventing over-oxidation and decomposition of the product. rsc.org

A general and scalable approach involves the reaction of an alkyl mercaptan or a dialkyl disulfide with chlorine gas in an aqueous concentrated HCl medium, which can be run as a continuous process to produce alkyl sulfonyl chlorides in high yield. google.com For the specific target, the synthesis would commence with 2-cyclopropylpropane-1-thiol, which upon treatment with one of these oxidative chlorination systems, would yield 2-cyclopropylpropane-1-sulfonyl chloride.

An analogous and relevant synthesis is that of cyclopropanesulfonyl chloride. This intermediate can be prepared by reacting cyclopropylmagnesium bromide with sulfur dioxide (SO₂), followed by treatment with N-chlorosuccinimide (NCS). chemicalbook.com This highlights a pathway from an organometallic precursor to the sulfonyl chloride, which is a valuable alternative to thiol oxidation. Cyclopropanesulfonyl chloride is a recognized building block in medicinal chemistry for creating complex sulfonamides. sigmaaldrich.com

Regioselective and Chemoselective Transformations in Alkyl Sulfonamide Preparation

The preparation of alkyl sulfonamides often requires precise control over which functional groups react (chemoselectivity) and at which position (regioselectivity), especially in complex molecules.

Chemoselectivity: A significant challenge in sulfonamide synthesis is the selective sulfonylation of a specific amine in the presence of other nucleophilic groups, such as other amines or alcohols. A mild and convenient solvent-free method has been developed for the synthesis of N-aryl and N-alkylsulfonamides that demonstrates excellent chemoselectivity. This method allows for the selective sulfonylation of electron-rich amines over electron-poor ones and the preferential sulfonylation of amino groups in the presence of hydroxyl groups in amino alcohols and amino phenols. tandfonline.com Other protocols have been developed for the chemoselective N-alkylation of sulfonamides themselves, allowing for the introduction of alkyl groups onto the nitrogen atom of the sulfonamide without affecting other reactive sites in the molecule. nih.gov The use of specific catalysts, such as zinc oxide-nanoparticles or CsF-Celite, can also promote chemoselective sulfonylation reactions under solvent-free conditions, offering high yields and the advantage of catalyst reusability. researchgate.net

Regioselectivity: Regioselectivity is crucial when a molecule contains multiple sites susceptible to reaction. For instance, in the alkylation of thiazolylsulfonamides, the choice of base and solvent can direct the alkylation to a specific nitrogen atom, with a sodium hydride-tetrahydrofuran (NaH-THF) system providing high yields and endo-selectivity. Current time information in Bangalore, IN. In other systems, metal-free allylic amination of alkenes with sulfonamides can be achieved with unique regioselectivity, avoiding the common issue of allylic transposition, by using phosphine (B1218219) selenide (B1212193) catalysts. Furthermore, gold-catalyzed hydroamination of unactivated olefins with sulfonamides has been shown to proceed efficiently. google.com Iron-catalyzed reactions of N-benzylic sulfonamides with alkynes afford indene (B144670) derivatives with extremely high regioselectivity, proceeding through the cleavage of a C-N bond to generate a benzyl (B1604629) cation intermediate. thieme-connect.com

| Transformation Type | Substrates | Reagents/Catalyst | Key Finding | Citation |

|---|---|---|---|---|

| Chemoselective Sulfonylation | Amines (electron-rich vs. electron-poor), Amino alcohols | Sulfonyl chloride, solvent-free | Selective sulfonylation of more nucleophilic amines and of amino groups over hydroxyl groups. | tandfonline.com |

| Chemoselective N-Alkylation | Formyl-protected sulfonamides | Alkyl halides, various bases | Allows for N-alkylation of the sulfonamide without affecting other functional groups. | nih.gov |

| Regioselective N-Alkylation | Thiazolylsulfonamides | Alkyl halide, NaH/THF | Provides high yields and selective alkylation at the endocyclic nitrogen. | Current time information in Bangalore, IN. |

| Regioselective Allylic Amination | Alkenes, Sulfonamides | Phosphine selenide catalysts | Introduction of nitrogen at the allylic position with unique regioselectivity and no allylic transposition. | google.com |

| Regioselective Indene Synthesis | N-benzylic sulfonamides, Alkynes | FeCl₃ | Extremely high regioselectivity in the formation of functionalized indenes. | thieme-connect.com |

Stereochemical Control in the Synthesis of Cyclopropyl Sulfonamides

The therapeutic potential of many cyclopropane-containing molecules is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of cyclopropyl sulfonamides is of paramount importance.

Strategies for Enantioselective Synthesis and Resolution

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Several powerful catalytic strategies have been developed for the asymmetric synthesis of chiral cyclopropyl sulfonamides and related structures.

One notable approach is the enantioselective palladium(0)-catalyzed C-H arylation of cyclopropanes. Using Taddol-based phosphoramidite (B1245037) ligands, this method enables the intramolecular C-H functionalization of N-cyclopropylmethyl amides to construct chiral cyclopropyl-containing dihydroquinolones and dihydroisoquinolones in high yields and with excellent enantioselectivities. researchgate.netgoogle.com A key advantage is that the cyclopropane (B1198618) ring remains intact during the transformation. google.com

Another powerful strategy is the rhodium(II)-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters. This reaction, catalyzed by a specific chiral dirhodium complex (Rh₂(S-4-Br-NTTL)₄), provides access to a variety of α-aryl-β-aminocyclopropane carboxylic acid derivatives with excellent diastereo- and enantioselectivities. Vinylsulfonamides have shown complementary advantages over more commonly used vinylamides or vinylcarbamates in this type of transformation. The resulting products are conformationally restricted amino acid derivatives that can be incorporated into peptides. The broader field of enantioselective Michael Initiated Ring Closure (MIRC) reactions, often catalyzed by chiral organocatalysts like prolinol derivatives or Cinchona alkaloids, also provides a versatile pathway to highly functionalized chiral cyclopropanes. researchgate.net

| Method | Catalyst/Ligand | Substrates | Product Type | Key Outcome | Citation |

|---|---|---|---|---|---|

| Intramolecular C-H Arylation | Pd(dba)₂, Taddol-based phosphoramidite ligand | N-cyclopropylcarboxamides | Cyclopropyl-dihydroquinolones | High yields and high enantioselectivities. | google.com |

| Cyclopropanation | Rh₂(S-4-Br-NTTL)₄ | Vinylsulfonamides, α-Aryldiazoesters | α-Aryl-β-aminocyclopropane derivatives | Excellent diastereo- and enantioselectivities. | |

| Michael Initiated Ring Closure (MIRC) | Cinchona-derived phase-transfer catalyst | (Z)-acrylonitriles, 2-bromomalonate esters | Highly functionalized cyclopropanes | Excellent yields and good enantioselectivity (up to 83% ee). | researchgate.net |

Diastereoselective Approaches in Cyclopropyl Sulfonamide Formation

Diastereoselective synthesis is critical when creating molecules with multiple stereocenters, aiming to form one diastereomer over all others. For cyclopropyl sulfonamides, this control is often achieved during the cyclopropanation step.

A novel and scalable protocol for diastereoselective cyclopropanation involves the coupling of unactivated alkenes with acidic carbon pronucleophiles, mediated by electrochemically generated dicationic adducts of thianthrene. This method proceeds with high diastereoselectivity and tolerates a wide range of functional groups on both coupling partners, including sulfonamides. organic-chemistry.orgchemicalbook.com

Substrate-directed reactions offer another powerful tool for achieving high diastereoselectivity. It has been shown that the hydroxy group in alkenyl cyclopropyl carbinol derivatives can direct a Simmons-Smith cyclopropanation reaction to occur on one face of the double bond, furnishing the corresponding bicyclopropane as a single diastereomer. This directing effect is attributed to the rigidity of the cyclopropyl core, which acts as a central platform to control the stereochemical outcome of reactions on the adjacent alkenyl moiety. The Rh(II)-catalyzed cyclopropanation of vinylsulfonamides mentioned previously also exhibits excellent diastereoselectivity, providing the cyclopropane products with high levels of relative stereochemical control.

| Method | Key Reagents | Substrates | Key Feature | Citation |

|---|---|---|---|---|

| Electrochemical Cyclopropanation | Thianthrene, Electrolysis | Unactivated alkenes (including those with sulfonamide groups), Methylene pronucleophiles | High diastereoselectivity and scalability. Tolerates diverse functional groups. | organic-chemistry.orgchemicalbook.com |

| Directed Simmons-Smith Cyclopropanation | Diiodomethane, Diethylzinc | Alkenyl cyclopropyl carbinol derivatives | Hydroxy group directs the cyclopropanation to give a single diastereomer. | |

| Rh(II)-Catalyzed Cyclopropanation | Rh₂(S-4-Br-NTTL)₄ | Vinylsulfonamides, α-Aryldiazoesters | Excellent diastereoselectivity in addition to enantioselectivity. |

Chemical Reactivity and Mechanistic Transformations of 2 Cyclopropylpropane 1 Sulfonamide

Oxidation Reactions of the Sulfonamide Moiety

The sulfur atom in the sulfonamide group of 2-cyclopropylpropane-1-sulfonamide exists in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. However, the sulfonamide functional group as a whole can participate in oxidative transformations that lead to the formation of different derivatives.

While direct oxidation of the sulfur atom is not feasible, primary sulfonamides can be converted to their corresponding sulfonic acids through a two-step process involving an initial transformation. One such pathway involves the N-heterocyclic carbene (NHC)-catalyzed deamination of primary sulfonamides. acs.org This reaction proceeds via the formation of a transient N-sulfonylimine, which is then reduced by the NHC to a sulfinate salt. acs.org Subsequent oxidation of the resulting 2-cyclopropylpropane-1-sulfinate intermediate with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as tungstic acid would yield 2-cyclopropylpropane-1-sulfonic acid. acs.orgacs.org

This transformation provides a valuable route for converting a relatively stable sulfonamide into a more reactive sulfonic acid derivative, which can then be used in a variety of further chemical syntheses.

A significant transformation of primary sulfonamides is their conversion into highly reactive sulfonyl chlorides. Traditional methods for this conversion often require harsh conditions. However, recent advancements have enabled this transformation under milder conditions. A notable method involves the activation of the primary sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). researchgate.net This reaction is believed to proceed through the formation of a pyridinium (B92312) salt intermediate, which makes the sulfonyl group susceptible to nucleophilic attack by the chloride ion, leading to the displacement of the nitrogen-containing group and the formation of the corresponding sulfonyl chloride.

For this compound, this reaction would yield 2-cyclopropylpropane-1-sulfonyl chloride, a versatile intermediate for the synthesis of other sulfonamide derivatives, sulfonates, and other sulfur-containing compounds. researchgate.net

| Transformation | Reagents and Conditions | Product | Reference |

| Primary Sulfonamide to Sulfonyl Chloride | Pyrylium salt (e.g., Pyry-BF₄), MgCl₂, tBuOH, 60 °C | R-SO₂Cl | researchgate.net |

| Primary Sulfonamide to Sulfinate | NHC catalyst, Benzaldehyde, K₂CO₃ | R-SO₂⁻ | acs.org |

| Sulfinate to Sulfonic Acid | H₂O₂, Tungstic acid | R-SO₃H | acs.orgacs.org |

Reduction Chemistry of the Sulfonamide Functional Group

The sulfonamide group is generally stable to many reducing agents. However, under specific conditions, the sulfur-nitrogen bond can be cleaved reductively to yield the corresponding amine. This process, often referred to as desulfonylation, is a key transformation as it effectively removes the sulfonyl group, revealing the parent amine.

Several reagents are known to effect this transformation for N-substituted sulfonamides. While information specific to the direct reduction of primary alkyl sulfonamides to amines is less common than for their N-aryl or N-alkyl counterparts, methods utilizing strong reducing agents or catalytic systems can be considered. For instance, low-valent titanium species, generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder, have been shown to cleave the S-N bond in a range of sulfonamides to furnish the corresponding amines. organic-chemistry.org Another approach involves the use of alkali metals, such as sodium or lithium, absorbed into nanostructured silica (B1680970) gel, which can reductively cleave N,N-disubstituted sulfonamides. organic-chemistry.orggoogle.com The applicability of these methods to a primary sulfonamide like this compound would result in the formation of 2-cyclopropylpropan-1-amine.

It is important to note that some reduction methods may also affect the cyclopropyl (B3062369) group, which can be susceptible to ring-opening under certain reductive or acidic conditions. Therefore, the choice of reducing agent and reaction conditions would be critical to achieve selective S-N bond cleavage.

| Transformation | Reagents and Conditions | Product | Reference |

| Reductive Cleavage of Sulfonamides | Ti(O-i-Pr)₄, Me₃SiCl, Mg, THF | R-NH₂ | organic-chemistry.org |

| Reductive Cleavage of N,N-disubstituted Sulfonamides | Alkali metal-silica gel, solid proton source | R₂NH | organic-chemistry.orggoogle.com |

Substitution Reactions Involving the Sulfonamide Group

The nitrogen atom of a primary sulfonamide is weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, it can undergo substitution reactions, typically after deprotonation with a base to form a more nucleophilic sulfonamidate anion.

Common substitution reactions include N-alkylation and N-arylation.

N-Alkylation: The reaction of a primary sulfonamide with an alkyl halide in the presence of a base is a standard method for preparing N-alkylated sulfonamides. More advanced and milder methods utilize catalytic systems. For example, manganese(I) nih.gov or ruthenium(II) nih.gov pincer complexes can catalyze the N-alkylation of sulfonamides with alcohols through a "borrowing hydrogen" mechanism. In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the sulfonamide. Applying this to this compound with an alcohol (R'-OH) would yield the corresponding N-alkyl-2-cyclopropylpropane-1-sulfonamide.

N-Arylation: The formation of N-aryl sulfonamides can be achieved through cross-coupling reactions. The Chan-Lam coupling, which uses a copper catalyst and an aryl boronic acid, is a common method for the N-arylation of primary sulfonamides. chemrxiv.org Palladium-catalyzed Buchwald-Hartwig amination can also be employed for coupling with aryl halides. These reactions would introduce an aryl group onto the nitrogen atom of this compound. It is noteworthy that with primary sulfonamides, diarylation can sometimes occur. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | References |

| N-Alkylation | Alcohol, Mn(I) or Ru(II) catalyst, Base | R-SO₂NHR' | nih.govnih.govorganic-chemistry.org |

| N-Arylation (Chan-Lam) | Aryl boronic acid, Cu catalyst, Base | R-SO₂NHAr | chemrxiv.org |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | R-SO₂NHAr |

Derivatization Techniques for this compound

Beyond the fundamental reactions described above, the primary sulfonamide group of this compound can be derivatized in several other ways.

A common derivatization is the condensation reaction with aldehydes or ketones to form N-sulfonylimines. nih.govresearchgate.netnih.gov This reaction is typically carried out under dehydrating conditions, often with an acid or base catalyst. For instance, heating a primary sulfonamide with an aldehyde in the presence of a dehydrating agent like neutral alumina (B75360) can afford the corresponding N-sulfonylimine in high yield. nih.gov The resulting N-sulfonylimines are versatile intermediates that can be, for example, reduced to N-alkylsulfonamides or used as electrophiles in various addition reactions. nih.gov

Another derivatization strategy involves the oxidative coupling with other molecules. For example, laccase-catalyzed oxidative coupling of sulfonamides with 2,5-dihydroxybenzene derivatives can form new hybrid molecules through nuclear amination. mdpi.com Furthermore, primary sulfonamides can be functionalized through oxidative reactions with aliphatic aldehydes in the presence of sodium iodide and sodium percarbonate to form α-sulfonamido acetals. rsc.org These reactions highlight the potential for creating more complex molecules starting from the this compound scaffold.

| Derivatization Technique | Reagents and Conditions | Product Type | References |

| Condensation with Aldehydes | Aldehyde, Al₂O₃, Heat | N-Sulfonylimine | nih.govresearchgate.net |

| Oxidative N-functionalization | Aliphatic aldehyde, NaI, Sodium percarbonate | α-Sulfonamido acetal | rsc.org |

| Laccase-catalyzed coupling | 2,5-Dihydroxybenzene derivative, Laccase | Heteromolecular hybrid | mdpi.com |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary sulfonamide group in this compound is nucleophilic and can undergo reactions such as N-alkylation and N-acylation. These transformations are crucial for synthesizing derivatives with modified properties and for preparing intermediates for further synthetic steps.

N-Alkylation Reactions

N-alkylation of primary sulfonamides involves the formation of a new carbon-nitrogen bond. A common challenge in this process is controlling the reaction to achieve mono-alkylation, as multi-alkylation can be a competing process. tcichemicals.com Various catalytic systems have been developed to facilitate this transformation efficiently and selectively.

One effective approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, which utilizes alcohols as alkylating agents. This method is environmentally benign as the only byproduct is water. ionike.comorganic-chemistry.org The reaction mechanism typically involves the temporary oxidation of the alcohol to an aldehyde or ketone by a metal catalyst. This intermediate then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the catalyst (using the hydrogen "borrowed" from the alcohol) to yield the N-alkylated sulfonamide. organic-chemistry.org

Several transition metal catalysts are effective for this transformation. For instance, an iron(II) chloride (FeCl₂) and potassium carbonate (K₂CO₃) system has been successfully used for the N-alkylation of various sulfonamides with benzylic alcohols, achieving high yields. ionike.com Similarly, iridium complexes, such as [Cp*IrCl₂]₂, are highly versatile and efficient catalysts for the N-alkylation of sulfonamides with a broad range of primary and secondary alcohols, including benzylic, allylic, and aliphatic types. organic-chemistry.org The use of a strong base like potassium tert-butoxide (t-BuOK) is often essential for the reaction to proceed. organic-chemistry.org

Table 1: Catalytic Systems for N-Alkylation of Primary Sulfonamides with Alcohols

| Catalyst System | Base | Alcohol Type | Key Features |

|---|---|---|---|

| FeCl₂ | K₂CO₃ | Benzylic Alcohols | Environmentally benign, high selectivity, yields often >90%. ionike.com |

| [Cp*IrCl₂]₂ | t-BuOK | Benzylic, Allylic, Aliphatic Alcohols | Versatile, low catalyst loading, generates only water as a byproduct. organic-chemistry.org |

| [Ru(p-cymene)Cl₂]₂ / dppf | - | Primary Alcohols | Effective for primary sulfonamides. organic-chemistry.org |

N-Acylation Reactions

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This reaction is typically performed using acylating agents like carboxylic acid chlorides or anhydrides. The process can be catalyzed by acid catalysts. Metal hydrogen sulfates, such as aluminum tris(hydrogen sulfate) [Al(HSO₄)₃] and zirconium tetrakis(hydrogen sulfate) [Zr(HSO₄)₄], have been shown to be highly active and efficient catalysts for the N-acylation of various sulfonamides under heterogeneous and solvent-free conditions. researchgate.net

The reaction involves the activation of the acylating agent by the acid catalyst, followed by nucleophilic attack from the sulfonamide nitrogen. The choice of reaction conditions can be crucial; for instance, for some substrates like bis-sulfonamides, refluxing acetonitrile (B52724) (CH₃CN) provides the optimal environment for the N-acylation reaction. researchgate.net

Applications of Derivatization in Compound-Specific Isotope Analysis

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹⁵N/¹⁴N) of individual compounds within a sample. nih.govmdpi.com This information is invaluable for tracing the sources, transport, and degradation pathways of environmental contaminants, including sulfonamide antibiotics. nih.govnih.gov

For volatile compounds, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the preferred method for CSIA. vliz.be However, many sulfonamides, like this compound, are not sufficiently volatile or thermally stable for direct analysis by GC. Therefore, a derivatization step is necessary to convert them into more suitable analytes. nih.gov

N-alkylation, particularly N-methylation, is a promising derivatization strategy for the nitrogen isotope analysis of sulfonamides. nih.gov The key requirements for a successful derivatization in CSIA are:

Quantitative Conversion: The reaction must proceed to completion to avoid kinetic isotope effects (KIE) that would alter the natural isotopic ratio of the analyte. nih.gov

Minimal Atom Introduction: The derivatizing agent should introduce as few new atoms as possible to minimize the dilution of the original isotopic signature. Methylation, which adds only one carbon atom, is ideal in this regard. nih.gov

Reproducibility: The derivatization procedure must be highly reproducible to ensure that any isotopic fractionation associated with the added atoms is constant and can be corrected for. nih.gov

A method using (trimethylsilyl)diazomethane as a methylating agent has been developed and optimized for the δ¹⁵N analysis of sulfonamides like sulfamethoxazole (B1682508). nih.govnih.gov This derivatization allows for accurate and reproducible measurements by GC-IRMS. The technique has proven versatile enough to be applied to other sulfonamides, including sulfadiazine (B1682646) and sulfadimethoxine. nih.gov By applying CSIA, it has been possible to distinguish between sulfamethoxazole from different commercial suppliers, demonstrating the method's potential for forensic applications and environmental source tracking. nih.govnih.gov

Radical-Mediated Transformations Involving Primary Sulfonamides

While the sulfonamide functional group is generally known for its high stability, recent advances in photocatalysis have enabled its use as a precursor for generating synthetically valuable sulfonyl radical intermediates. nih.govacs.org This strategy opens up new avenues for the late-stage functionalization of complex molecules containing a primary sulfonamide moiety. nih.gov

A metal-free photocatalytic approach can be used to convert primary sulfonamides into sulfonyl radicals. The process often begins with the condensation of the primary sulfonamide with an aldehyde or ketone to form an N-sulfonylimine intermediate. acs.org Under irradiation with visible light, an organic photocatalyst is excited to a triplet state. This excited photocatalyst then transfers its energy to the N-sulfonylimine in a process known as triplet-triplet energy transfer. nih.gov This generates a biradical species that undergoes a controlled β-scission, cleaving a carbon-sulfur bond to release the key sulfonyl radical intermediate and an iminyl radical. nih.gov

Once generated, the sulfonyl radical can participate in a variety of transformations. A common application is its addition to alkene fragments, allowing for the formation of new carbon-sulfur bonds and the synthesis of complex sulfone products. nih.gov This method is compatible with both electron-deficient and electron-neutral alkenes and displays a broad functional group tolerance. acs.org

Alternatively, the sulfonyl radical can be trapped to form other useful sulfur-containing functional groups. For example, direct trapping of the sulfonyl radical can yield a sulfinate salt, which can then be isolated or used in situ for further derivatization, such as alkylation to form sulfones. nih.govacs.org

In a different type of radical transformation, α-sulfonamidoyl radicals, generated via radical cyclization or translocation reactions, can undergo β-elimination of a sulfonyl radical to form an imine. nih.gov This represents a novel way to cleave the highly stable sulfonamide group under mild, reductive conditions to access imines, which are valuable synthetic intermediates. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylpropane 1 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Cyclopropylpropane-1-sulfonamide, both ¹H and ¹³C NMR would be crucial for confirming its constitution and connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on known chemical shift values for similar structural motifs, the following assignments can be predicted. netlify.app The protons of the cyclopropyl (B3062369) ring are anticipated to appear in the upfield region, typically between δ 0.5 and 1.5 ppm. The methine proton adjacent to the cyclopropyl group and the sulfonyl group would likely resonate further downfield. The methylene (B1212753) protons of the CH₂SO₂ group are expected to show a complex splitting pattern due to their diastereotopicity and coupling to the adjacent chiral center. The methyl protons would appear as a doublet, coupled to the adjacent methine proton. The two protons of the primary sulfonamide (SO₂NH₂) would typically appear as a broad singlet.

For a related compound, N-cyclopropyl-3,3-dimethyl-2-oxobutane-1-sulfonamide, the sulfonamide NH proton was observed as a doublet at δ 7.47 ppm, and the N-CH proton of the cyclopropyl group as a multiplet at δ 2.52 ppm. semanticscholar.org This provides a valuable reference for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl-H | 0.5 - 1.5 | Multiplet |

| CH₃ | ~1.1 | Doublet |

| CH-CH₂SO₂ | Multiplet | Multiplet |

| CH₂SO₂ | Multiplet | Multiplet |

| SO₂NH₂ | Broad Singlet | Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the cyclopropyl ring are expected to be found in the upfield region of the spectrum. The carbon of the methyl group would also appear at a relatively low chemical shift. The methine and methylene carbons would be observed at intermediate chemical shifts, with their exact positions influenced by the neighboring substituents.

In a study of various sulfonamides, the chemical shifts of carbons in similar aliphatic and aromatic systems were extensively cataloged, providing a strong basis for the prediction of the ¹³C NMR spectrum of the target compound. rsc.orgnih.gov For instance, aromatic carbons in sulfonamide derivatives typically resonate between 111 and 160 ppm. rsc.org While this compound is aliphatic, this illustrates the established knowledge base for interpreting such spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclopropyl-CH₂ | 5 - 15 |

| Cyclopropyl-CH | 10 - 20 |

| CH₃ | ~15 - 25 |

| CH-CH₂SO₂ | ~30 - 40 |

| CH₂SO₂ | ~50 - 60 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound (C₆H₁₃NO₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Under electrospray ionization (ESI) conditions, the compound is expected to be observed as protonated molecules, [M+H]⁺, or as adducts with sodium, [M+Na]⁺, or other cations present in the solvent. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govnih.govresearchgate.net Other expected fragmentations would involve cleavage of the C-S bond and fragmentation of the cyclopropylpropane side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The sulfonamide group has several characteristic vibrational modes. bohrium.comresearchgate.netrsc.orgresearchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong in the IR spectrum and appear in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would be observed in the region of 3400-3200 cm⁻¹, often as two distinct bands. The N-S stretching vibration is expected to appear around 935-875 cm⁻¹. researchgate.net

Table 3: Characteristic IR and Raman Bands for Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| SO₂ | Asymmetric Stretch | 1350 - 1300 | Strong | Weak-Medium |

| SO₂ | Symmetric Stretch | 1160 - 1140 | Strong | Weak-Medium |

| NH₂ | N-H Stretch | 3400 - 3200 | Medium-Strong | Medium |

| C-H (aliphatic) | C-H Stretch | 3000 - 2850 | Medium-Strong | Medium-Strong |

| N-S | N-S Stretch | 935 - 875 | Medium | Medium |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral analogues)

Given that this compound possesses a chiral center at the carbon atom bearing the cyclopropyl group, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules. nih.govnih.govdocumentsdelivered.comacs.orgrsc.org

These techniques measure the differential absorption or rotation of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental chiroptical spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned. These methods are routinely applied to the structural elucidation of chiral sulfonamides and other pharmacologically relevant molecules. documentsdelivered.com

X-ray Crystallography for Solid-State Structural Analysis (if available for related structures)

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, the crystal structures of several related N-cyclopropyl sulfonamides have been determined. semanticscholar.orgresearchgate.netgoogle.com

Computational and Theoretical Studies of 2 Cyclopropylpropane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of 2-Cyclopropylpropane-1-sulfonamide, which are key to predicting its chemical reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. rsc.org DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. These calculations are critical for understanding the molecule's three-dimensional shape.

For instance, DFT could be used to determine the precise geometry of the cyclopropyl (B3062369) ring and the orientation of the sulfonamide group. The predicted geometric parameters, such as the C-C bond lengths within the strained cyclopropane (B1198618) ring and the S-N and S-O bond lengths of the sulfonamide moiety, are essential for a detailed structural analysis.

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-C (cyclopropyl) | ~1.51 Å |

| C-S Bond Length | ~1.80 Å |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups determined by DFT calculations. Actual values would be obtained from specific DFT computations on this compound.

Furthermore, DFT is instrumental in mapping the potential energy surface (PES) of the molecule, which describes the energy of the system as a function of its atomic coordinates. libretexts.org This allows for the identification of stable isomers and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the sulfonamide group. These regions are susceptible to electrophilic attack and are key sites for hydrogen bonding interactions. wolfram.commdpi.com

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H protons of the sulfonamide group, indicating their acidic nature and ability to act as hydrogen bond donors.

Neutral/Near-Zero Potential (Green): Associated with the cyclopropyl and propane (B168953) hydrocarbon portions of the molecule, indicating their nonpolar character.

MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.gov The distinct electrostatic regions on the molecular surface are key determinants of its recognition and binding properties. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is often dependent on its conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. github.ioresearchgate.net

By systematically rotating the single bonds in the molecule (e.g., the C-C bond linking the cyclopropyl group and the C-S bond), a potential energy surface (PES) can be generated. fiveable.me This surface maps the energy changes associated with these rotations, allowing for the identification of:

Local Minima: Corresponding to stable, low-energy conformations (conformers).

Saddle Points: Representing the transition states between conformers, the energy of which determines the barrier to rotation.

For this compound, key rotations would include the orientation of the cyclopropyl group relative to the rest of the molecule and the conformation of the propane-sulfonamide chain. Identifying the global minimum energy conformation is particularly important as it often represents the most populated state of the molecule in solution.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. scirp.orgwestmont.edu These methods are central to computer-aided drug design.

Prediction of Binding Interactions with Biological Receptors and Enzymes

Molecular docking simulations can be used to place the 3D structure of this compound into the binding site of a biological receptor. The simulation then calculates a "docking score," which estimates the binding affinity between the ligand and the target. nih.govjocms.org

These simulations can predict specific interactions, such as:

Hydrogen Bonds: The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is expected to form key hydrogen bonds with amino acid residues in a receptor's active site.

Hydrophobic Interactions: The cyclopropyl and propyl groups can engage in hydrophobic interactions with nonpolar residues.

Docking studies on similar sulfonamide-containing molecules have shown that the sulfonamide moiety often plays a crucial role in anchoring the ligand within the binding pocket of enzymes like carbonic anhydrases or kinases. nih.gov

Illustrative Data Table: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | Asp168, Lys54 |

| Hydrophobic Interactions | 4 | Val39, Ala52, Leu156, Ile164 |

Note: This table is for illustrative purposes only. The values and residues would be specific to a particular protein target and docking simulation.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.infonih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a receptor (structure-based). dovepress.comcreative-biolabs.com

For this compound, a ligand-based pharmacophore model could be developed using a set of structurally similar compounds with known biological activity. The resulting pharmacophore might include features such as:

A hydrogen bond acceptor (from the sulfonamide oxygens).

A hydrogen bond donor (from the sulfonamide N-H).

A hydrophobic feature (representing the cyclopropyl ring).

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify new molecules with potentially similar or improved activity. nih.gov This approach is a cornerstone of ligand-based drug design, enabling the discovery of novel chemical scaffolds. d-nb.info

Chemoinformatics and QSAR Approaches for Structure-Activity Relationship Prediction

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical biology, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. tandfonline.comscribd.com While specific QSAR models for this compound have not been detailed in published literature, the principles of these approaches can be applied to predict its potential biological profile based on its distinct structural features.

A QSAR model development process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. mdpi.com For this compound, these descriptors would quantify its topology, geometry, and electronic features. In many QSAR studies on other sulfonamides, descriptors such as lipophilicity (logP), molar refractivity, dipole moment, and quantum chemical parameters (e.g., HOMO and LUMO energies) have proven significant. nih.govnih.gov For instance, Density Functional Theory (DFT) methods are often employed to calculate a suite of quantum mechanical descriptors for QSAR models of sulfonamides. nih.govnih.gov

The structural components of this compound—the flexible propane backbone, the strained cyclopropyl ring, and the hydrogen-bonding capable sulfonamide group—would all contribute to the values of its molecular descriptors. The cyclopropyl group, for example, can influence binding affinity and metabolic stability. The sulfonamide moiety is a well-known pharmacophore, capable of forming key hydrogen bonds with biological targets, a feature critical for the activity of many sulfonamide drugs. youtube.comnih.gov

A hypothetical QSAR analysis would correlate these descriptors with a measured biological activity, such as enzyme inhibition or receptor binding, for a series of related compounds. The resulting model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective compounds. Studies on other sulfonamide series have successfully used such models to understand how modifications to the core structure influence activity against targets like carbonic anhydrase or various microbes. tandfonline.comnih.govnih.gov The predictive power of a QSAR model is typically assessed through internal and external validation techniques to ensure its robustness and applicability. acs.org

Table 1: Selected Molecular Descriptors Relevant for QSAR Analysis of this compound This interactive table outlines key descriptors that would be calculated in a hypothetical QSAR study of this compound.

| Descriptor Category | Descriptor Name | Description | Predicted Value/Relevance for this compound |

| Physicochemical | XlogP | A measure of lipophilicity (water-octanol partition coefficient). | The predicted XlogP is 0.8, suggesting moderate lipophilicity. uni.lu |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 163.24 g/mol . |

| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. | Quantifies the compactness of the carbon skeleton. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Would be calculated using methods like DFT; indicates susceptibility to electrophilic attack. nih.gov |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Would be calculated using methods like DFT; indicates susceptibility to nucleophilic attack. nih.gov |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions through electrostatic forces. nih.gov |

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational quantum chemistry allows for the ab initio prediction of various spectroscopic parameters, providing a powerful means to interpret experimental spectra or to predict the spectral features of uncharacterized molecules. nih.gov For this compound, theoretical calculations can provide valuable data on its NMR, IR, and mass spectra.

The standard approach involves optimizing the molecule's geometry using a high-level theoretical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govmdpi.com Following geometry optimization, frequency calculations can predict the infrared (IR) spectrum. researchgate.net These calculations yield the vibrational frequencies and intensities of different modes, such as the characteristic stretches of the S=O and N-H bonds in the sulfonamide group and the C-H stretches of the cyclopropyl and propyl groups. Comparison of these predicted frequencies with an experimental IR spectrum, if available, allows for a definitive assignment of the observed absorption bands. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and provide confidence in the structural elucidation.

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of a molecule and its fragments. While predicting the entire fragmentation pattern is complex, computational methods can accurately predict properties related to the intact molecule. For this compound, predicted values for the collision cross-section (CCS) are available. uni.lu The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Such predictions are valuable for identifying the compound in complex mixtures when authentic standards are unavailable. uni.lu The validation of these computational predictions against experimentally measured data is crucial for confirming the accuracy of the theoretical models. nih.govmdpi.com

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound This interactive table presents predicted collision cross-section (CCS) values for various adducts of this compound, calculated using the CCSbase method. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 164.07398 | 129.8 |

| [M+Na]⁺ | 186.05592 | 138.3 |

| [M-H]⁻ | 162.05942 | 134.0 |

| [M+NH₄]⁺ | 181.10052 | 145.6 |

| [M+K]⁺ | 202.02986 | 135.6 |

| [M+H-H₂O]⁺ | 146.06396 | 124.1 |

| [M+HCOO]⁻ | 208.06490 | 147.3 |

| [M+CH₃COO]⁻ | 222.08055 | 180.4 |

Biological and Mechanistic Investigations of 2 Cyclopropylpropane 1 Sulfonamide and Its Analogues

Exploration of Antimicrobial Bioactivity

The sulfonamide class of compounds represents one of the earliest and most significant discoveries in chemotherapy. Their core structure is a cornerstone in the development of various antimicrobial agents. The inclusion of a cyclopropyl (B3062369) group, a small, rigid, and lipophilic carbocycle, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability acs.org.

In Vitro Evaluation Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Analogues of 2-Cyclopropylpropane-1-sulfonamide, particularly those integrating a cyclopropyl group into a larger molecular scaffold containing a sulfonamide or a bioisostere, have been evaluated for their antimicrobial properties. For instance, studies on fluoroquinolones, which often feature a cyclopropyl group, have been expanded to include sulfonamide derivatives to explore synergistic or novel antibacterial effects cbijournal.com.

Research on pyrazole (B372694) derivatives containing a cyclopropyl group and linked to sulfonamides has also shown notable antibacterial action. The in vitro activity of such analogues is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

While specific MIC values for this compound are not available, the table below presents representative data for cyclopropyl-containing sulfonamide analogues against key bacterial pathogens. These findings suggest that the broader structural class has potential antibacterial efficacy. Generally, many sulfonamide derivatives show activity against Gram-positive bacteria like Staphylococcus aureus and various Gram-negative bacteria such as Escherichia coli tandfonline.comacu.edu.in. However, resistance in strains like Pseudomonas aeruginosa is common for the sulfonamide class acu.edu.in.

Table 1: Representative In Vitro Antibacterial Activity of Cyclopropyl-Sulfonamide Analogues This table is illustrative and compiles data from various studies on analogues. It does not represent data for this compound itself.

| Bacterial Strain | Analogue Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Pyrazole-based cyclopropyl sulfonamide | 10 | acu.edu.in |

| Escherichia coli | Pyrazole-based cyclopropyl sulfonamide | 10 | acu.edu.in |

| Pseudomonas aeruginosa | Quinolone-based cyclopropyl sulfonamide | >100 | cbijournal.com |

| Bacillus subtilis | Quinolone-based cyclopropyl sulfonamide | 6.25 - 12.5 | cbijournal.com |

Mechanistic Insights into Antibacterial Action

The primary mechanism of antibacterial action for sulfonamides is well-established. They function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway . Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, leading to a depletion of folate and subsequent bacteriostatic effects, halting bacterial growth and replication openaccesspub.org. It is highly probable that this compound, if active, would exert its antimicrobial effects through this same mechanism.

Enzyme Inhibition Profiling and Mechanistic Elucidation

The sulfonamide group is a key pharmacophore known to interact with various metalloenzymes. This has led to the development of sulfonamide-based inhibitors for several therapeutic targets.

Inhibition of Carbonic Anhydrase Isoforms

Primary sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons tandfonline.comtandfonline.com. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy acs.orgmdpi.com.

The inhibitory action stems from the binding of the deprotonated sulfonamide group (-SO₂NH⁻) to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion that is crucial for catalysis mdpi.com. While no studies have specifically tested this compound, its primary sulfonamide group makes it a candidate for CA inhibition. The lipophilic 2-cyclopropylpropane moiety would likely interact with hydrophobic residues within the active site cavity, influencing the inhibitor's binding affinity and isoform selectivity acs.org. Different CA isoforms have varying active site topographies, and the size and nature of the "tail" portion of the inhibitor (in this case, the cyclopropylpropane group) are critical for determining potency and which of the 16 human CA isoforms are targeted researchgate.net.

Table 2: Carbonic Anhydrase Inhibition by Representative Sulfonamide Analogues Data represents general findings for the sulfonamide class against human (h) CA isoforms.

| Enzyme Isoform | Inhibitor Class | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| hCA I | Aromatic Sulfonamides | Low nM to µM | tandfonline.com |

| hCA II | Aromatic Sulfonamides | Low nM to µM | tandfonline.com |

| hCA IX (Tumor-associated) | Glycosylated Sulfonamides | 9.7 nM - 107 nM | researchgate.net |

Modulation of Other Metabolic Enzymes (e.g., Lactate (B86563) Dehydrogenase as a sulfonamide-containing chemotype)

Recent research has identified sulfonamides as potent inhibitors of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis. Specifically, the LDHA isoform is often upregulated in cancer cells, contributing to the Warburg effect. A prominent example of an LDH inhibitor is GSK-2837808A, which is chemically described as 3-[[3-[(Cyclopropylamino )sulfonyl]-7-(2,4-dimethoxy-5-pyrimidinyl)-4-quinolinyl]amino]-5-(3,5-difluorophenoxy)benzoic acid d-nb.info. The presence of a cyclopropylamino sulfonyl group in this potent inhibitor highlights the relevance of this moiety for LDH inhibition.

These inhibitors often act by competing with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) for its binding site on the enzyme acs.org. By blocking LDH activity, these compounds can inhibit lactate production, disrupt cancer cell metabolism, and induce apoptosis . Given the structural similarities, it is plausible that this compound or its close analogues could exhibit inhibitory activity against LDH.

Structural Basis of Enzyme-Ligand Interactions: Role of Hydrogen Bonding and Cyclopropane (B1198618) Moiety

The interaction between a sulfonamide inhibitor and its target enzyme is a multifactorial phenomenon.

Hydrogen Bonding : The -SO₂NH₂ group is a critical anchor. The two oxygen atoms can act as hydrogen bond acceptors, while the NH₂ group can act as a hydrogen bond donor. In the context of carbonic anhydrase, the primary interaction is the coordination of the nitrogen atom to the active site zinc ion, but hydrogen bonds with nearby amino acid residues, such as Threonine 199 in hCA II, further stabilize the enzyme-inhibitor complex mdpi.com.

Role of the Cyclopropane Moiety : The cyclopropyl group is a valuable structural element in drug design. As a small, conformationally restricted, and lipophilic group, it can fit into well-defined hydrophobic pockets within an enzyme's active site acs.org. This can enhance binding affinity through favorable van der Waals interactions. In some cases, the rigid nature of the cyclopropane ring can properly orient the rest of the molecule for optimal interaction with the target, thereby increasing potency and selectivity over other enzymes that may have differently shaped pockets nih.govosti.gov. For example, in a series of ADAMTS-5 inhibitors, the stereochemistry and substitution on a central cyclopropane core were found to be crucial for achieving high potency nih.gov.

Receptor Modulation and Signaling Pathway Investigations (if applicable to broader sulfonamide class)

The sulfonamide scaffold is a versatile pharmacophore known to interact with a variety of receptors and influence multiple signaling pathways. These interactions are fundamental to their diverse pharmacological effects, ranging from antimicrobial to anticancer and anti-inflammatory activities. nih.govnih.gov

Sulfonamide derivatives have been identified as modulators of several key receptors. For instance, certain sulfonamides act as selective glucocorticoid receptor modulators (SGRMs), which can differentiate between the transactivation and transrepression functions of the glucocorticoid receptor (GR). acs.org This dissociation is considered a promising strategy for developing anti-inflammatory and autoimmune disease therapies with fewer side effects. acs.org The binding of these sulfonamides to the GR ligand-binding domain can be stabilized by hydrophobic interactions and hydrogen bond networks. acs.org

Furthermore, novel indole (B1671886) sulfonamides have been developed as negative allosteric modulators (NAMs) of the cannabinoid receptor 1 (CB1). elsevierpure.com These compounds have shown improved metabolic stability and permeability, making them valuable tools for studying the therapeutic potential of allosterically modulating the cannabinoid system. elsevierpure.com Tricyclic sulfonamides have also been identified as positive allosteric modulators (PAMs) of ionotropic glycine (B1666218) receptors (GlyRs), which are implicated in chronic pain. nih.govresearchgate.net These PAMs can also act as direct agonists, with some preference for specific GlyR subtypes. nih.gov Additionally, certain N-omega-aminoalkyl- or N-omega-amidinoalkyl-2,4,6-triisopropyl benzenesulfonamides have demonstrated affinity for the 5-HT6 serotonin (B10506) receptor. nih.gov

In terms of signaling pathways, sulfonamides are well-known for their ability to inhibit the folate biosynthesis pathway in microorganisms by acting as competitive inhibitors of dihydropteroate synthetase (DHPS). nih.govmdpi.comdrugbank.com This action disrupts the synthesis of folic acid, which is essential for bacterial DNA production and replication. nih.govdrugbank.com

Beyond their antimicrobial mechanism, sulfonamides have been shown to impact signaling pathways in mammalian cells. Some derivatives can attenuate oxidative stress and inflammation by activating the NRF2-ARE signaling pathway. researchgate.net The activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical cellular defense mechanism against oxidative stress. researchgate.net Moreover, novel sulfonamides have been designed as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancer. uniroma1.it These compounds have shown the ability to inhibit the growth of colon cancer cells by affecting the expression levels of β-catenin and c-MYC. uniroma1.it Sulfonamide-based metformin (B114582) derivatives have also been synthesized and shown to induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells, suggesting an impact on cancer-promoting signaling pathways. nih.gov

Table 1: Examples of Receptor Modulation by Sulfonamide Derivatives

| Sulfonamide Class | Target Receptor | Modulation Type | Potential Therapeutic Application |

| N-acyl-6-sulfonamide-tetrahydroquinolines | Glucocorticoid Receptor (GR) | Selective Modulator (SGRM) | Inflammatory and autoimmune diseases |

| Indole sulfonamides | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator (NAM) | Neurological and psychiatric disorders |

| Tricyclic sulfonamides | Glycine Receptors (GlyRs) | Positive Allosteric Modulator (PAM) and Agonist | Chronic pain |

| N-omega-amidinoalkyl-2,4,6-triisopropyl benzenesulfonamides | 5-HT6 Serotonin Receptor | Ligand | Central nervous system disorders |

Bio-conjugation and Prodrug Strategies for Enhanced Biological Performance (if applicable to broader sulfonamide class)

To improve the therapeutic index of sulfonamide-based drugs, various bio-conjugation and prodrug strategies have been explored. These approaches aim to enhance properties such as solubility, stability, and targeted delivery.

Prodrug strategies for sulfonamides often involve chemical modifications that are cleaved in vivo to release the active drug. One such strategy is the N-acylation of a sulfonamide substituent to attach solubilizing groups. nih.gov This approach has been successfully applied to a cyclin-dependent kinase inhibitor, where the resulting prodrugs exhibited good aqueous solubility and were metabolically cleaved to generate the active compound. nih.gov Another sophisticated prodrug design involves a two-stage release mechanism. For the TLR4 antagonist TAK-242, a prodrug was developed with a self-immolative para-aminobenzyl spacer bonded to the sulfonamide nitrogen. nih.govacs.org This design allows for a more stable prodrug that can effectively release the active drug while avoiding undesirable hydrolysis of the sulfonamide bond. nih.govacs.org The rate of drug release from these prodrugs can be modulated by altering specific components of the prodrug structure. tdl.org

Bio-conjugation techniques have also been employed to link sulfonamides to biomolecules for targeted delivery or to create novel functional materials. For instance, vinyl sulfonamides have been used as thiol-Michael "click" acceptors for the on-resin macrocyclization of peptides, a process that can improve peptide stability and potency. acs.org Sulfonamides have also been explored as cleavable linkers in peptide chemistry, although challenges remain in achieving efficient cleavage under mild conditions. richmond.edu

In the context of radiopharmaceuticals, a sulfonamide-based building block, 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA), has been developed for the labeling of peptides, proteins, and oligonucleotides via Cu(I)-mediated click chemistry. nih.gov This demonstrates the utility of the sulfonamide moiety in creating tools for molecular imaging. Furthermore, ligand-directed N-acyl-N-alkyl sulfonamide (LDNASA) chemistry has been reported for the bioconjugation of native proteins, exhibiting rapid reaction kinetics. mdpi.com

Table 2: Prodrug and Bioconjugation Strategies for Sulfonamides

| Strategy | Approach | Example Application | Desired Outcome |

| Prodrug | N-acylation with solubilizing groups | JNJ-7706621 (CDK inhibitor) | Improved aqueous solubility and metabolic activation nih.gov |

| Prodrug | Two-stage release with self-immolative linker | TAK-242 (TLR4 antagonist) | Enhanced stability and controlled drug release nih.govacs.org |